
7-chloro-N-(2-chlorophenyl)quinazolin-4-amine
説明
Synthesis Analysis
The synthesis of quinazolinones has been achieved through various methods, including chemical synthesis, reductive amination, and nucleophilic substitution. A key innovation in the approach is using aldehyde bisulfite adducts (Bertagnini’s salts) as solid surrogates of aldehydes . Bertagnini’s salts offer several advantages over free aldehydes, including enhanced stability, easier purification, and improved reactivity .Molecular Structure Analysis
The molecular formula of 7-Chloro-N-(2-chlorophenyl)-4-quinolinamine is C15H10Cl2N2 . Its average mass is 289.159 Da and its monoisotopic mass is 288.022095 Da .Chemical Reactions Analysis
Quinazolinones have been extensively studied in medicinal chemistry due to their diverse and distinct biopharmaceutical activities . The various substituted quinazolines and quinazolinones displayed important biological activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .Physical And Chemical Properties Analysis
7-Chloro-N-(2-chlorophenyl)quinazolin-4-amine is a solid white powder. It is highly stable and has a long shelf life when stored at room temperature under dry conditions.科学的研究の応用
Synthesis and Characterization
7-Chloro-N-(2-chlorophenyl)quinazolin-4-amine and its derivatives have been explored in various synthetic and characterization studies. For instance, Yan, Ouyang, and colleagues synthesized and characterized several quinazoline compounds, including derivatives of 7-chloro-N-(2-chlorophenyl)quinazolin-4-amine. Their study focused on the structural elucidation of these compounds using techniques like IR, 1H NMR, 13C NMR, and MS (Yan & Ouyang, 2013).
Anticancer Activity
Several studies have investigated the anticancer properties of quinazoline derivatives. Noolvi and Patel (2013) synthesized novel quinazoline derivatives and evaluated their anticancer activity, particularly targeting EGFR-tyrosine kinase. They found that certain derivatives exhibited remarkable activity against specific cancer cell lines (Noolvi & Patel, 2013). Similarly, Dash and colleagues synthesized quinazoline derivatives and assessed their antimicrobial, analgesic, and anti-inflammatory properties, finding that some compounds showed promising therapeutic activity (Dash et al., 2017).
Receptor Targeting and Pharmacological Screening
Quinazoline derivatives have been designed and synthesized for targeting specific receptors and pharmacological screening. Deng et al. (2015) developed novel quinazoline compounds as potent 5-HT2A receptor ligands, with one compound exhibiting significant antagonistic activity (Deng et al., 2015). Moreover, Wissner et al. (2005) prepared quinazoline derivatives as inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant antitumor activity in an in vivo model (Wissner et al., 2005).
Antihypertensive and Antimicrobial Activity
The antihypertensive and antimicrobial activities of quinazoline derivatives have also been a focus of research. El-Sabbagh et al. (2010) synthesized quinazoline derivatives structurally similar to prazosin, showing high hypotensive effect through α1-blocking activity (El-Sabbagh et al., 2010). In addition, Desai et al. (2011) prepared quinazoline derivatives and screened them for antibacterial and antifungal activities, with some compounds showing excellent activity against various bacterial strains (Desai et al., 2011).
Antihyperglycemic Activity
Ram et al. (2003) synthesized quinazolin-4-ones and evaluated them for antihyperglycemic activity, with some compounds displaying significant reduction in blood glucose level in specific rat models (Ram et al., 2003).
EGFR-TK Imaging
Fernandes et al. (2008) explored quinazoline derivatives for developing a biomarker for EGFR-TK imaging, aiming to label these compounds with technetium-99m. Their study involved optimizing the synthesis process and evaluating the biological activity of these labeled compounds (Fernandes et al., 2008).
作用機序
While the specific mechanism of action for 7-chloro-N-(2-chlorophenyl)quinazolin-4-amine is not explicitly mentioned in the search results, quinazolinone derivatives are known to exhibit a broad spectrum of pharmacological activities . These include anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities .
将来の方向性
Future research should focus on developing more selective and potent EGFR inhibitors based on AG1478, as well as exploring its efficacy in combination with other drugs for cancer treatment. The diverse set of biological activities of quinazolinones has encouraged medicinal chemists to investigate this fused heterocycles as a novel drug molecules .
特性
IUPAC Name |
7-chloro-N-(2-chlorophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3/c15-9-5-6-10-13(7-9)17-8-18-14(10)19-12-4-2-1-3-11(12)16/h1-8H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMJVZYXVXMOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250467 | |
| Record name | 7-Chloro-N-(2-chlorophenyl)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2-chlorophenyl)quinazolin-4-amine | |
CAS RN |
477856-21-6 | |
| Record name | 7-Chloro-N-(2-chlorophenyl)-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477856-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-N-(2-chlorophenyl)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-chlorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3037214.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol](/img/structure/B3037215.png)
![1-(2-(3-Chloro-2-thienyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3037216.png)
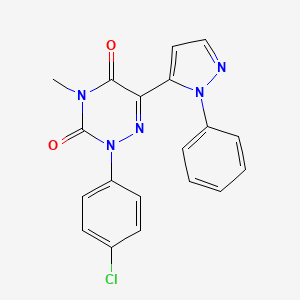
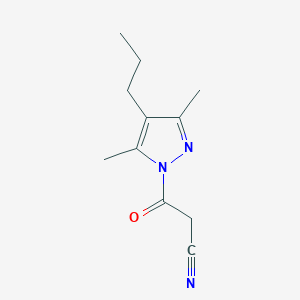
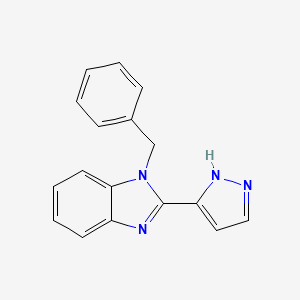
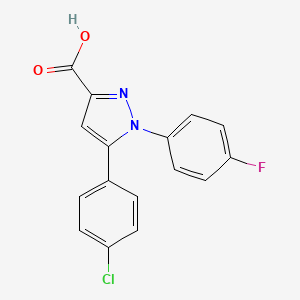
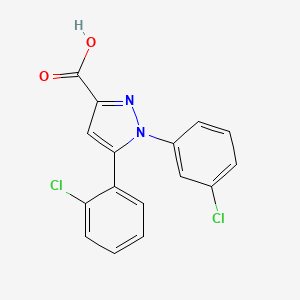
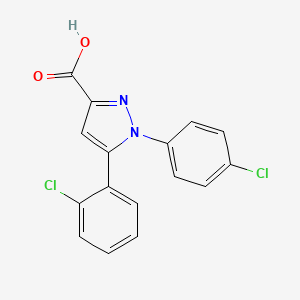


![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3037231.png)
methanone](/img/structure/B3037233.png)
